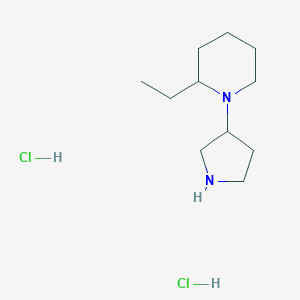

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

2-ethyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-2-10-5-3-4-8-13(10)11-6-7-12-9-11;;/h10-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKLTUDQAACVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Cyclization

- Starting from (R)-2,5-diaminopentanoic acid hydrochloride, an esterification is performed using acetyl chloride in methanol at low temperatures (0–15 °C), yielding (R)-methyl 2,5-diaminopentanoate dihydrochloride.

- This intermediate undergoes cyclization with a metal alkoxide (e.g., sodium methoxide) in methanol at subzero to low temperatures (-10 °C to 15 °C) to form (R)-3-aminopiperidin-2-one hydrochloride.

Reduction to (R)-3-Aminopiperidine

- The lactam (R)-3-aminopiperidin-2-one hydrochloride is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at temperatures between 10 °C and 70 °C.

- The reduction conditions typically involve adding 1.0 to 2.5 equivalents of LiAlH4 at around 35 °C, followed by heating at 55–65 °C.

- The product, (R)-3-aminopiperidine, is then converted to its dihydrochloride salt by reaction with concentrated hydrochloric acid and isolated by filtration.

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield/Notes |

|---|---|---|---|---|

| Esterification | Acetyl chloride, methanol | 0–15 | Methanol | Formation of methyl ester |

| Cyclization | Sodium methoxide | -10 to 15 | Methanol + MTBE | Formation of lactam hydrochloride |

| Reduction | LiAlH4 (1.0–2.5 eq), THF | 10–70 | THF | Formation of (R)-3-aminopiperidine |

| Salt formation | Concentrated HCl | Room temp | Aqueous | Isolation of dihydrochloride salt |

MTBE = methyl tert-butyl ether

This method is scalable and suitable for industrial production, yielding high purity and enantiomeric excess in the final intermediate.

Resolution of Racemic 3-Aminopiperidine

To obtain optically pure (R)-3-aminopiperidine dihydrochloride, a resolution method is employed:

- Racemic 3-aminopiperidine is reacted with a chiral resolution agent, such as (+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane, in an alcohol-water mixture (e.g., 85–95% trimethyl carbinol water).

- The mixture is refluxed for 2 hours, then cooled to precipitate the diastereomeric salt.

- The solid is filtered and dissociated with hydrochloric acid in isopropanol or ethanol solutions to yield optically pure (R)-3-aminopiperidine dihydrochloride.

- The resolution agent is recovered and recycled from the filtrate, enhancing process economy.

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| Salt formation | Racemic 3-aminopiperidine + chiral agent | 85–95% trimethyl carbinol/water | Reflux 2 h | - | - |

| Crystallization | Cooling to precipitate salt | - | Room temp | - | - |

| Dissociation | HCl in isopropanol/ethanol | 15–18% HCl solution | Room temp | 79.7–93.9 | 95.4–99.5% |

| Recovery | Recycling of chiral resolution agent | - | - | 74.8–94.6 | - |

This resolution technique is efficient, yielding high enantiomeric purity suitable for further synthetic steps.

Functionalization to 2-Ethyl-1-(3-pyrrolidinyl)piperidine

While specific literature on the direct synthesis of 2-ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride is limited, related synthetic methodologies can be inferred:

- The piperidine nitrogen can be alkylated with ethyl groups via nucleophilic substitution or reductive amination.

- The 3-pyrrolidinyl substituent is introduced via nucleophilic substitution of a suitable leaving group on the piperidine ring or via Mannich-type reactions.

- Protection and deprotection strategies may be employed to ensure regioselectivity.

- Final conversion to the dihydrochloride salt involves treatment with concentrated hydrochloric acid and isolation by filtration.

An example of a related synthetic step involves mixed anhydride formation and subsequent amine substitution under controlled temperature conditions (e.g., 0 to -15 °C) in solvents like dimethylformamide (DMF), followed by acid-base workup to isolate the desired amide or amine derivative.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Solvent(s) | Temperature Range (°C) | Notes |

|---|---|---|---|---|

| Esterification | Acetyl chloride, methanol | Methanol | 0–15 | Formation of methyl ester intermediate |

| Cyclization | Sodium methoxide | Methanol + MTBE | -10 to 15 | Lactam formation |

| Reduction | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | 10–70 | Reduction to amine |

| Salt Formation | Concentrated hydrochloric acid | Aqueous | Room temperature | Formation of dihydrochloride salt |

| Resolution | Chiral phosphorinane derivative + racemic amine | Alcohol-water mixtures | Reflux, then cooling | Enantiomeric separation |

| Functionalization | Alkylation or Mannich-type reactions (inferred) | DMF, other organic solvents | 0 to -15 | Introduction of ethyl and pyrrolidinyl groups |

Research Findings and Industrial Relevance

- The reduction of (R)-3-aminopiperidin-2-one hydrochloride with LiAlH4 is a robust method for producing (R)-3-aminopiperidine with high yield and purity.

- The resolution method using chiral phosphorinane derivatives allows for efficient separation of enantiomers with high recovery rates of the resolving agent, making it industrially viable.

- Control of temperature and solvent choice is critical to optimize yields and purity at each step.

- The final dihydrochloride salt form improves compound stability and facilitates handling in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: The compound is studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride involves its interaction with specific molecular targets in the body. The compound binds to neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. This interaction is believed to underlie its psychoactive effects and potential therapeutic benefits .

Comparison with Similar Compounds

Key Observations :

- The absence of the ethyl group (1219979-84-6) reduces steric hindrance, possibly altering receptor binding kinetics .

Physicochemical Properties

Comparative data for dihydrochloride salts of piperidine derivatives:

Analysis :

- The target compound lacks aromatic substituents present in 13c/13d derivatives (e.g., dimethoxybenzyl groups), resulting in simpler NMR spectra and lower molecular weights .

- Melting points for dihydrochloride salts typically range between 190–200°C, consistent with ionic character and crystalline packing .

Functional Analogues

- Vapitadine Dihydrochloride (CAS-279253-83-7): A spiro-imidazo-benzazepine-piperidine derivative used for atopic dermatitis. Unlike the target compound, its fused ring system enables unique receptor interactions (e.g., barrier repair modulation) .

- 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone: Demonstrates broad bioactivity (e.g., antimicrobial, anticancer) due to chloro and diphenyl groups, highlighting the versatility of piperidine scaffolds .

Biological Activity

Introduction

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride (CAS No. 1219957-46-6) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride can be characterized by the following molecular formula:

- Molecular Formula: C11H24Cl2N2

- Molecular Weight: 251.23 g/mol

This compound features a piperidine ring substituted with a pyrrolidine group and an ethyl chain, which may influence its biological activity.

Target Interactions

Preliminary studies suggest that compounds with similar structures may interact with various receptors, particularly in the central nervous system (CNS). The mode of action typically involves modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways, including:

- Cytochrome P450 Enzyme Activity: Similar compounds have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Signal Transduction Pathways: The compound may modulate pathways such as MAPK/ERK, impacting cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetic profile of 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride is not extensively documented; however, related compounds have demonstrated variable absorption and distribution characteristics influenced by their lipophilicity.

Antimicrobial Activity

A study assessing the antimicrobial properties of piperidine derivatives indicated that compounds structurally related to 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride exhibit significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for some derivatives were reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.5 | M. tuberculosis |

| Compound B | 4 | Gram-positive bacteria |

These findings suggest that modifications in the piperidine structure can lead to enhanced antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays have shown that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells. For instance, compounds similar to 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride demonstrated IC50 values significantly lower than those affecting non-cancerous cell lines, indicating potential as an anticancer agent.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 10 | HeLa (cervical cancer) |

| Compound D | 15 | MCF-7 (breast cancer) |

These results highlight the importance of structural features in determining cytotoxicity profiles.

Case Study: Anticancer Properties

In a recent study focusing on the anticancer properties of piperidine derivatives, researchers found that specific modifications in the piperidine ring led to enhanced apoptosis in cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing that certain derivatives could induce significant apoptotic effects at lower concentrations compared to standard chemotherapeutic agents.

Research Application: Drug Development

The unique structural characteristics of 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride make it a candidate for further development in drug discovery programs targeting CNS disorders and infectious diseases. Ongoing research aims to elucidate its full pharmacological profile and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For structurally similar piperidine derivatives (e.g., 2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride), reactions often involve nucleophilic substitution or alkylation steps with bases like sodium hydroxide or potassium carbonate . Factors influencing yield include:

- Temperature : Elevated temperatures may accelerate reactions but risk side products.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Purification : Chromatography or recrystallization is critical to isolate the dihydrochloride salt .

Q. What safety protocols are essential for handling piperidine derivatives like 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride?

- Methodological Answer : Safety measures should align with GHS guidelines (even if unclassified) and include:

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Emergency procedures : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .

Q. How can researchers ensure purity during the isolation of 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride?

- Methodological Answer : Purification methods depend on solubility and stability:

- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the free base vs. dihydrochloride salt .

- Column chromatography : Silica gel with gradient elution (e.g., methanol/dichloromethane) to separate impurities .

- Analytical validation : Confirm purity via HPLC (>95%) or NMR (absence of extraneous peaks) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example:

- Reaction path searches : Identify energetically favorable routes for alkylation or cyclization steps .

- Solvent effects : Implicit solvent models (e.g., COSMO-RS) simulate solvent polarity impacts on reaction kinetics .

- Machine learning : Train models on PubChem data to predict optimal reaction conditions .

Q. What strategies are used to investigate the biological activity of piperidine derivatives like 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride?

- Methodological Answer :

- Target identification : Molecular docking (e.g., AutoDock Vina) screens against receptors like GPCRs or ion channels .

- In vitro assays : Measure binding affinity (e.g., radioligand displacement) or functional activity (e.g., cAMP modulation) .

- SAR studies : Modify substituents (e.g., ethyl or pyrrolidinyl groups) to correlate structure with bioactivity .

Q. How can researchers resolve contradictions in reported synthetic yields for piperidine derivatives?

- Methodological Answer : Systematic analysis of variables:

- Reagent quality : Trace moisture in solvents or bases may reduce yield; use anhydrous conditions .

- Catalyst optimization : Screen catalysts (e.g., Pd/C for hydrogenation) to improve efficiency .

- Reproducibility : Document exact conditions (e.g., stirring rate, temperature gradients) to identify outliers .

Q. What advanced techniques characterize the pharmacokinetics of 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride?

- Methodological Answer :

- ADME profiling :

- Absorption : Caco-2 cell monolayers simulate intestinal permeability .

- Metabolism : LC-MS/MS identifies metabolites after incubation with liver microsomes .

- Toxicity screening : Ames test for mutagenicity and hERG assay for cardiotoxicity risk .

Methodological Resources

- Synthesis Optimization : Refer to PubChem’s reaction datasets for analogous piperidine derivatives .

- Computational Tools : ICReDD’s reaction design platform integrates quantum chemistry and machine learning .

- Biological Assays : Use standardized protocols from pharmacological studies of related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.